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Compound of Interest

Compound Name: 1-Methyl-5-nitro-1H-indole

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-5-
nitro-1H-indole (CoHsN2032), a key intermediate in the synthesis of various pharmacologically
active compounds.[1][2] Intended for researchers, scientists, and professionals in drug
development, this document will delve into the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data of this compound, offering a comprehensive
understanding of its structural features.

Introduction to 1-Methyl-5-nitro-1H-indole

1-Methyl-5-nitro-1H-indole is a light yellow solid with a molecular weight of 176.17 g/mol .[1]
[3] Its indole core, a prevalent motif in natural products and pharmaceuticals, is substituted with
a methyl group at the N1 position and a nitro group at the C5 position.[4] These substitutions
significantly influence the electronic environment of the indole ring system, which is reflected in
its spectroscopic signatures. Understanding these spectral characteristics is paramount for
reaction monitoring, quality control, and the rational design of new chemical entities.

The synthesis of 1-Methyl-5-nitro-1H-indole is typically achieved through the N-methylation of
5-nitroindole.[1] This straightforward reaction provides a reliable route to this important building
block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a
molecule.[5] For 1-Methyl-5-nitro-1H-indole, both *H and 3C NMR provide critical information

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b049482?utm_src=pdf-interest
https://www.benchchem.com/product/b049482?utm_src=pdf-body
https://www.benchchem.com/product/b049482?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB1207231_EN.htm
https://clearsynth.com/product/1-methyl-5-nitro-1h-indole-d3
https://www.benchchem.com/product/b049482?utm_src=pdf-body
https://www.benchchem.com/product/b049482?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB1207231_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-5-nitro-1H-indole
https://www.chembk.com/en/chem/1H-Indole,%201-Methyl-5-nitro-
https://www.benchchem.com/product/b049482?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB1207231_EN.htm
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/product/b049482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

for structural confirmation. While a publicly available, complete experimental dataset is not
readily found, we can predict the spectral data with high confidence based on the analysis of
closely related structures and established substituent effects.

Predicted *H NMR Spectral Data

The *H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-
methyl protons. The electron-withdrawing nitro group at C5 will significantly deshield the
protons on the benzene ring, shifting them to a lower field.

Proton Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

H-2 ~7.30 d 30

H-3 ~6.70 d 3.0

H-4 ~8.60 d 20

H-6 ~8.15 dd ~9.0, 2.0

H-7 ~7.40 d 9.0

N-CHs ~3.80 s

Interpretation of the tH NMR Spectrum:

o Aromatic Protons: The proton at C4 (H-4) is expected to be the most deshielded due to its
proximity to the nitro group, appearing as a doublet at a very low field. H-6 will be a doublet
of doublets due to coupling with both H-7 and H-4 (meta-coupling). H-7 will appear as a
doublet, coupled to H-6. The protons on the pyrrole ring, H-2 and H-3, will appear as
doublets due to their coupling with each other.

* N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear
as a sharp singlet, as there are no adjacent protons to couple with.

Predicted *C NMR Spectral Data
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The 13C NMR spectrum will provide information on the carbon framework of the molecule. The
presence of the nitro group will also influence the chemical shifts of the carbon atoms in the
benzene ring.

Carbon Predicted Chemical Shift (6, ppm)
C-2 ~128

C-3 ~102

C-3a ~129

C-4 ~118

C-5 ~142

C-6 ~117

C-7 ~109

C-7a ~139

N-CHs ~33

Interpretation of the 3C NMR Spectrum:

o Aromatic Carbons: The carbon atom attached to the nitro group (C-5) will be significantly
deshielded and appear at a low field. The other aromatic carbons will have chemical shifts
typical for an indole ring, with adjustments due to the substituents.

¢ N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region of the
spectrum.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra for a sample like 1-Methyl-5-nitro-
1H-indole is as follows:[6]

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds).
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e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Alarger number of scans will be necessary due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The IR
spectrum of 1-Methyl-5-nitro-1H-indole will be characterized by the vibrational frequencies of
the aromatic rings, the C-H bonds, and the nitro group.

Key IR Absorption Bands:

Wavenumber (cm~—2) Vibration Type

~3100-3000 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (N-CHs)

~1520 and ~1340 Asymmetric and symmetric N-O stretch (NO2)
~1600-1450 Aromatic C=C ring stretch

Interpretation of the IR Spectrum:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding
to the nitro group's asymmetric and symmetric stretching vibrations.[7] The presence of
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aromatic C-H stretching and C=C ring stretching bands will confirm the indole core, while the
aliphatic C-H stretching will indicate the N-methyl group.

Experimental Protocol for IR Data Acquisition

o Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution
evaporated on a salt plate (e.g., NaCl or KBr).

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm™1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.[8]

Expected Mass Spectrum Data:

miz Proposed Fragment
176 [M]* (Molecular lon)
146 [M - NOJ*

130 [M - NO2]*

116 [M - NOz - CHz]*

Interpretation of the Mass Spectrum:

The electron ionization (El) mass spectrum is expected to show a prominent molecular ion
peak at m/z 176, corresponding to the molecular weight of 1-Methyl-5-nitro-1H-indole.[9]
Characteristic fragmentation of nitroaromatic compounds involves the loss of NO (30 Da) and
NO: (46 Da) radicals.[10] Therefore, significant peaks are anticipated at m/z 146 and m/z 130.
Further fragmentation of the indole ring can also be observed.

Experimental Protocol for MS Data Acquisition
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o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC-MS).

« lonization: Use electron ionization (El) at a standard energy of 70 eV.

e Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key
fragment ions.

Visualizing the Molecular Structure and
Fragmentation

To further clarify the structural assignments, the following diagrams illustrate the molecular
structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of 1-Methyl-5-nitro-1H-indole.

( [CoHsN20]* )
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Click to download full resolution via product page

Caption: Key fragmentation steps for 1-Methyl-5-nitro-1H-indole in MS.

Conclusion

The spectroscopic data of 1-Methyl-5-nitro-1H-indole provide a detailed picture of its
molecular structure. The predicted *H and 3C NMR spectra reveal the specific chemical
environments of the protons and carbons, respectively. The IR spectrum confirms the presence
of the key functional groups, particularly the nitro group. Finally, mass spectrometry establishes
the molecular weight and offers insights into its fragmentation patterns. This comprehensive
spectroscopic analysis serves as a valuable reference for scientists working with this
compound, ensuring its unambiguous identification and facilitating its use in further research
and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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